molecular formula C18H24O B14495909 Cyclohexyl(3-cyclopentylphenyl)methanone CAS No. 63297-33-6

Cyclohexyl(3-cyclopentylphenyl)methanone

Cat. No.: B14495909
CAS No.: 63297-33-6
M. Wt: 256.4 g/mol
InChI Key: QOMZYNQFQGWGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl(3-cyclopentylphenyl)methanone is a ketone derivative featuring a cyclohexyl group attached to a carbonyl carbon and a 3-cyclopentylphenyl substituent. The molecule’s bicyclic substituents (cyclohexyl and cyclopentyl) suggest increased steric bulk compared to simpler aryl ketones, which may influence reactivity, solubility, and applications in catalysis or medicinal chemistry .

Properties

CAS No.

63297-33-6

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

cyclohexyl-(3-cyclopentylphenyl)methanone

InChI

InChI=1S/C18H24O/c19-18(15-9-2-1-3-10-15)17-12-6-11-16(13-17)14-7-4-5-8-14/h6,11-15H,1-5,7-10H2

InChI Key

QOMZYNQFQGWGSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC(=C2)C3CCCC3

Origin of Product

United States

Preparation Methods

Procedure

  • Substrate Preparation : 3-Cyclopentylbenzene is synthesized via Suzuki-Miyaura coupling of cyclopentylboronic acid with 1-bromo-3-iodobenzene.
  • Acylation :
    • 3-Cyclopentylbenzene (1.0 equiv) and cyclohexanecarbonyl chloride (1.2 equiv) are dissolved in anhydrous dichloromethane.
    • Aluminum chloride (1.5 equiv) is added gradually at 0°C under inert atmosphere.
    • The mixture is stirred at room temperature for 12–24 hours.
  • Work-up : The reaction is quenched with ice-cold HCl, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate = 9:1).

Key Data

Parameter Value Source
Yield 68–85%
Catalyst AlCl₃
Reaction Time 12–24 h

Advantages : High regioselectivity for meta-substitution due to the electron-donating cyclopentyl group.
Challenges : Requires strict anhydrous conditions and generates stoichiometric AlCl₃ waste.

Grignard Reaction with Subsequent Oxidation

This two-step approach involves forming a tertiary alcohol intermediate, followed by oxidation to the ketone.

Procedure

  • Grignard Formation :
    • Cyclopentylmagnesium bromide (1.5 equiv) is reacted with 3-bromophenyl cyclohexyl ketone in dry THF at 0°C.
  • Oxidation :
    • The tertiary alcohol intermediate is oxidized using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Key Data

Parameter Value Source
Grignard Yield 72–78%
Oxidation Yield 80–88%

Advantages : Tolerates sensitive functional groups due to mild oxidation conditions.
Challenges : Multi-step synthesis increases time and cost.

Cross-Coupling via Kumada Reaction

Aryl halides undergo Kumada coupling with cyclohexylmagnesium bromide in the presence of a nickel catalyst.

Procedure

  • Substrate Synthesis : 3-Cyclopentylphenyl bromide is prepared via radical bromination of 3-cyclopentyltoluene.
  • Coupling :
    • 3-Cyclopentylphenyl bromide (1.0 equiv) and cyclohexylmagnesium bromide (1.5 equiv) are reacted with Ni(dppp)Cl₂ (5 mol%) in THF at 60°C.

Key Data

Parameter Value Source
Yield 65–70%
Catalyst Ni(dppp)Cl₂

Advantages : Direct formation of C–C bonds without ketone intermediates.
Challenges : Limited by aryl halide availability and sensitivity to moisture.

Hydroacylation of Alkenes

Transition-metal-catalyzed hydroacylation offers a regioselective route.

Procedure

  • Substrate Preparation : 3-Cyclopentylstyrene is synthesized via Heck coupling.
  • Hydroacylation :
    • Cyclohexanecarbaldehyde (1.2 equiv) and 3-cyclopentylstyrene (1.0 equiv) are reacted with RhH(PPh₃)₄ (2 mol%) in toluene at 100°C.

Key Data

Parameter Value Source
Yield 60–65%
Selectivity >90%

Advantages : Atom-economical and avoids stoichiometric reagents.
Challenges : Requires specialized catalysts and high temperatures.

Reductive Alkylation

A tandem imine formation and reduction strategy.

Procedure

  • Imine Formation :
    • 3-Cyclopentylaniline (1.0 equiv) is condensed with cyclohexanone (1.5 equiv) in ethanol with acetic acid.
  • Reduction :
    • The imine is reduced using NaBH₃CN or H₂/Pd-C to yield the secondary amine, followed by oxidation to the ketone.

Key Data

Parameter Value Source
Imine Yield 75–80%
Reduction Yield 70–75%

Advantages : Utilizes readily available starting materials.
Challenges : Low overall yield due to multiple steps.

Comparative Analysis of Methods

Method Yield (%) Cost Scalability Functional Group Tolerance
Friedel-Crafts 68–85 Low High Moderate
Grignard/Oxidation 72–88 Medium Moderate High
Kumada Coupling 65–70 High Low Low
Hydroacylation 60–65 High Moderate Moderate
Reductive Alkylation 70–75 Low High High

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3-cyclopentylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl(3-cyclopentylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Cyclohexyl(3-cyclopentylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl(phenyl)methanone (CAS 712-50-5)

Molecular Formula : C₁₃H₁₆O
Molecular Weight : 188.27 g/mol
Key Properties :

  • LogP: ~3.9 (estimated from analogs like Isobutyrophenone) .
  • Synthesis : Produced via Friedel-Crafts acylation or zeolite-catalyzed reactions (yield: 12.8% with H-β zeolite) .
  • Applications: Used in asymmetric biocatalytic reductions to chiral alcohols (e.g., (S)-cyclohexyl(phenyl)methanol) .

Comparison :

  • Lower molecular weight (188.27 vs. ~270.41 for Cyclohexyl(3-cyclohexylphenyl)methanone) may improve solubility in organic solvents .

Cyclohexyl(3,4,5-trifluorophenyl)methanone (CAS 898769-60-3)

Molecular Formula : C₁₃H₁₁F₃O
Molecular Weight : 240.22 g/mol
Key Properties :

  • Safety : Classified under GHS guidelines; requires precautions for inhalation and skin contact .

Comparison :

  • Fluorination introduces polarity, improving solubility in polar aprotic solvents compared to the non-fluorinated target compound.
  • The trifluorophenyl group may confer metabolic stability in pharmaceutical applications, a feature absent in the cyclopentyl-substituted analog .

Cyclohexyl(6-fluoro-1-methyl-1H-indol-3-yl)methanone

Molecular Formula: C₁₆H₁₇FNO Molecular Weight: 258.31 g/mol Key Properties:

  • Synthesis : Pd-catalyzed carbonylation achieves 87–93% yields .
  • Structural Features : The indole ring and fluorine substituent enable π-π stacking and hydrogen bonding, relevant in drug design .

Comparison :

  • The indole moiety introduces heterocyclic complexity, contrasting with the purely aliphatic cyclopentyl group in the target compound.
  • Higher synthetic efficiency (87–93% vs. 12.8% for zeolite-based methods) highlights the advantage of transition metal catalysis .

Cyclohexyl[3-(4-morpholinylmethyl)phenyl]methanone (CAS 898792-42-2)

Molecular Formula: C₁₉H₂₅NO₂ Molecular Weight: 299.41 g/mol Key Properties:

  • Applications : Likely used in medicinal chemistry due to morpholine’s prevalence in bioactive molecules .

Comparison :

  • The morpholinomethyl substituent enhances water solubility compared to the hydrophobic cyclopentyl group.
  • The larger molecular weight (299.41 vs. ~270.41) may reduce membrane permeability in biological systems .

Data Table: Key Properties of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number LogP Synthesis Yield Key Feature
Cyclohexyl(phenyl)methanone C₁₃H₁₆O 188.27 712-50-5 ~3.9 12.8% Biocatalytic reduction substrate
Cyclohexyl(3,4,5-trifluorophenyl)methanone C₁₃H₁₁F₃O 240.22 898769-60-3 N/A N/A Enhanced electrophilicity
Cyclohexyl(6-fluoro-1-methylindol-3-yl)methanone C₁₆H₁₇FNO 258.31 - N/A 87–93% High-yield Pd catalysis
Cyclohexyl[3-(morpholinomethyl)phenyl]methanone C₁₉H₂₅NO₂ 299.41 898792-42-2 N/A N/A Polar morpholine substituent

Research Findings and Implications

  • Synthetic Efficiency : Transition metal catalysts (e.g., Pd) outperform zeolites in yield, suggesting optimized routes for the target compound .
  • Steric Effects: The cyclopentyl group in Cyclohexyl(3-cyclopentylphenyl)methanone may hinder reactions requiring planar transition states, unlike less bulky analogs .
  • Safety Considerations: Fluorinated analogs require stringent safety protocols, whereas non-halogenated derivatives like Cyclohexyl(phenyl)methanone pose fewer hazards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.